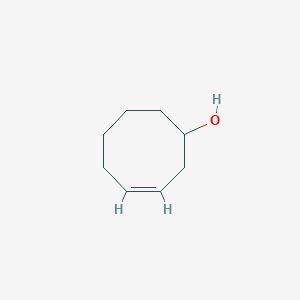
Cyclooct-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-3-en-1-ol is an organic compound with the molecular formula C8H14O It is a member of the cyclooctene family, characterized by an eight-membered ring with a double bond and a hydroxyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooct-3-en-1-ol can be synthesized through several methods. One common approach involves the oxidation of cyclooct-1,3-diene using selenium dioxide (SeO2) in the presence of oxygen (O2). This method is efficient and yields high purity products . Another method involves the ring-opening metathesis polymerization of cyclooctene derivatives, followed by functionalization to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclooct-3-en-1-one.
Reduction: The double bond can be reduced to form cyclooctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) and oxygen (O2) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Cyclooct-3-en-1-one
Reduction: Cyclooctanol
Substitution: Various halogenated or esterified derivatives
Aplicaciones Científicas De Investigación
Cyclooct-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers via ring-opening metathesis polymerization.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclooct-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the double bond. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparación Con Compuestos Similares
Cyclooct-3-en-1-ol can be compared with other similar compounds, such as:
Cyclooct-4-en-1-ol: Similar structure but with the hydroxyl group on the fourth carbon atom.
Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical reactions.
Cyclooct-3-en-1-one: An oxidized form of this compound with a ketone group instead of a hydroxyl group.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3Z)-cyclooct-3-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h2,4,8-9H,1,3,5-7H2/b4-2- |
Clave InChI |
PKZBRYXOYZUZIR-RQOWECAXSA-N |
SMILES isomérico |
C1CCC(C/C=C\C1)O |
SMILES canónico |
C1CCC(CC=CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


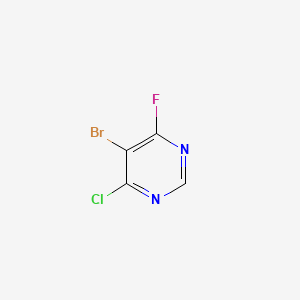
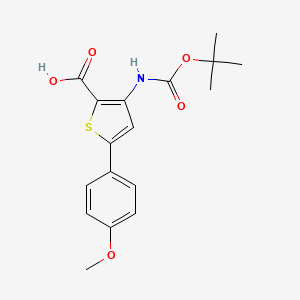
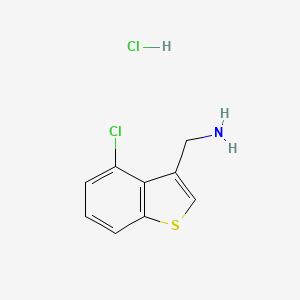
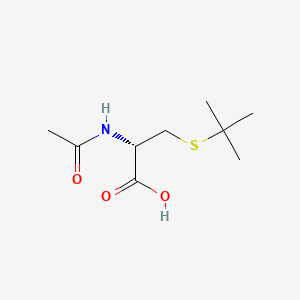
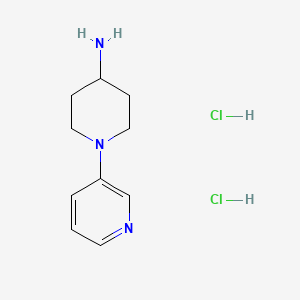
![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
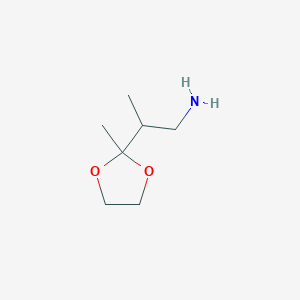
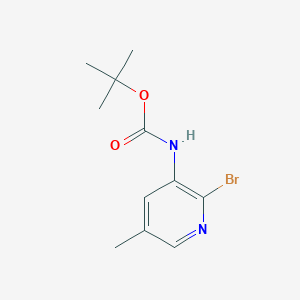
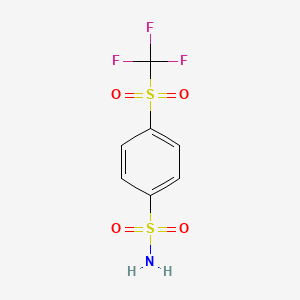
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
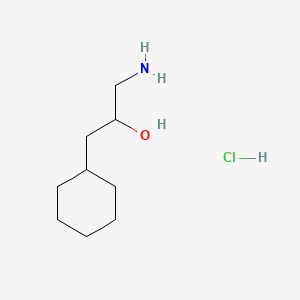
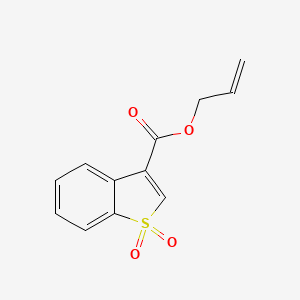
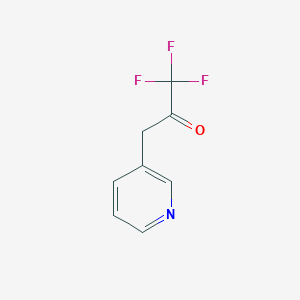
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)
